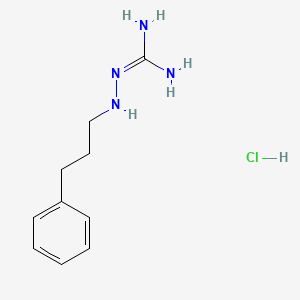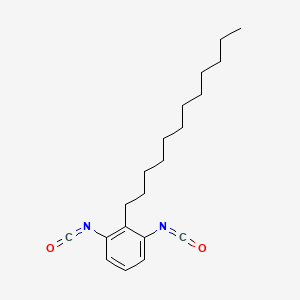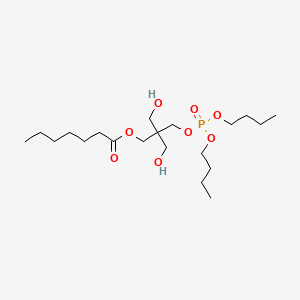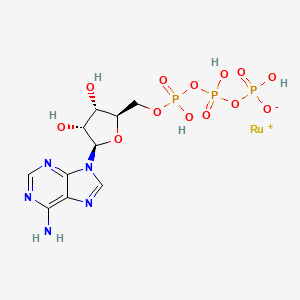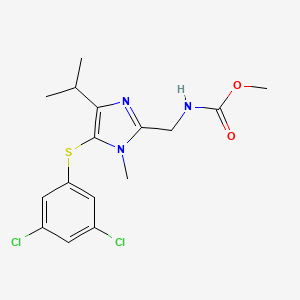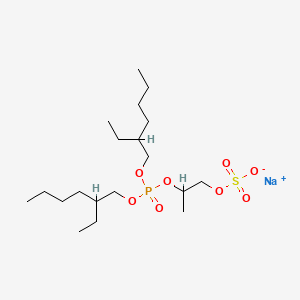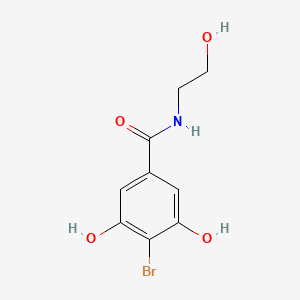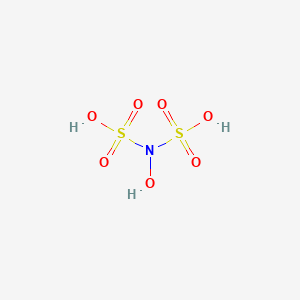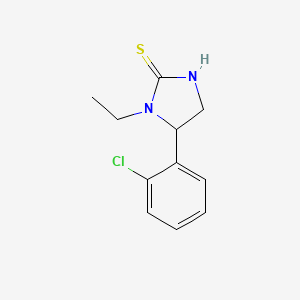
5-(2-Chlorophenyl)-1-ethyl-2-imidazolidinethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Chlorophenyl)-1-ethyl-2-imidazolidinethione is a heterocyclic compound that contains both an imidazolidine ring and a thione group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-1-ethyl-2-imidazolidinethione typically involves the reaction of 2-chlorobenzaldehyde with ethylamine to form an imine intermediate. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Chlorophenyl)-1-ethyl-2-imidazolidinethione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding imidazolidine derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-(2-Chlorophenyl)-1-ethyl-2-imidazolidinethione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. Its ability to interact with biological membranes and enzymes makes it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. They have shown promise in the treatment of infections and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of 5-(2-Chlorophenyl)-1-ethyl-2-imidazolidinethione involves its interaction with specific molecular targets, such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in proteins, further influencing their function.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Chlorophenyl)-1-ethyl-2-imidazolidinethione: Similar structure but with a chlorine atom at the para position.
5-(2-Chlorophenyl)-1-methyl-2-imidazolidinethione: Similar structure but with a methyl group instead of an ethyl group.
5-(2-Chlorophenyl)-1-ethyl-2-thiohydantoin: Similar structure but with a thiohydantoin ring.
Uniqueness
5-(2-Chlorophenyl)-1-ethyl-2-imidazolidinethione is unique due to its specific substitution pattern and the presence of both an imidazolidine ring and a thione group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
186424-09-9 |
|---|---|
Fórmula molecular |
C11H13ClN2S |
Peso molecular |
240.75 g/mol |
Nombre IUPAC |
5-(2-chlorophenyl)-1-ethylimidazolidine-2-thione |
InChI |
InChI=1S/C11H13ClN2S/c1-2-14-10(7-13-11(14)15)8-5-3-4-6-9(8)12/h3-6,10H,2,7H2,1H3,(H,13,15) |
Clave InChI |
INNNPHXHMAWGKJ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(CNC1=S)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


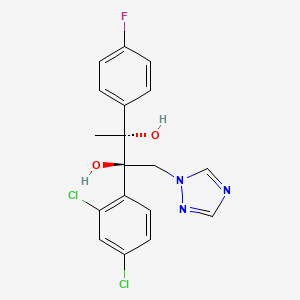
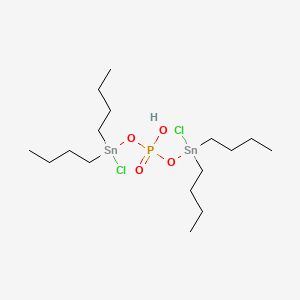
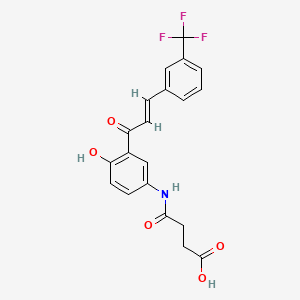
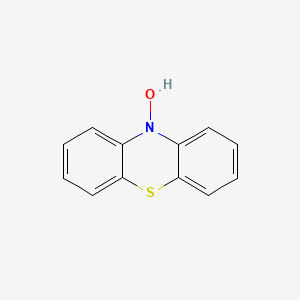
![6-Amino-4-methyl-5-[(4-nitrophenyl)azo]-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile](/img/structure/B12695336.png)
